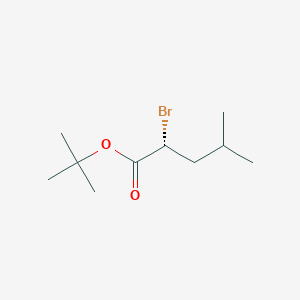

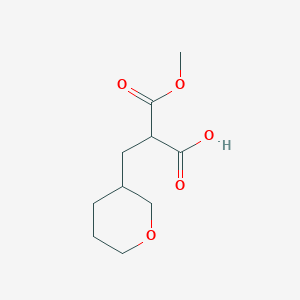

Pentanoic acid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester, (R)-

説明

科学的研究の応用

Synthesis and Chemical Applications

Stereoselective Synthesis of Amino Acids : The compound has been utilized in the stereoselective synthesis of γ-fluorinated α-amino acids. A method involved the alkylation of imines with specific bromo-fluoroethanes and bromo-fluoropropenes, followed by deprotection steps (Laue, Kröger, Wegelius, & Haufe, 2000).

Intermediate for Pyrethroids Pesticides Synthesis : 3,3-Dimethyl-4-pentenoic acid methyl ester, a closely related compound, is an important intermediate in the synthesis of pyrethroids pesticides. The compound was prepared through Claisen rearrangement and transesterification reaction, showing significant industrial potential (Peng Chu-he, 2012).

Fragrance and Plasticizer Production : Methyl valerate, also known as methyl pentanoate, which is a methyl ester of pentanoic acid, is used as a fragrance in beauty care products, soaps, and detergents. It also serves as a plasticizer, indicating a broad application in industrial processes (Chen, Chung, & Lee, 2016).

Biochemical and Pharmaceutical Research

Structural Elucidation of Enantiopure and Racemic Acids : The structural elucidation of (R)- and rac-2-bromo-3-methylbutyric acid (a structurally similar compound) provided insights into intermolecular interactions and hydrogen bonding motifs in the solid state, which is crucial for understanding the behavior of such compounds in chemical and pharmaceutical applications (Seidel, Nöthling, Goddard, & Lehmann, 2020).

Inhibitors of Mycolic Acid Biosynthesis : Compounds related to pentanoic acid have been investigated for their potential to inhibit mycolic acid biosynthesis, showing promise in the study of antibacterial agents against mycobacterial infections (Hartmann, Minnikin, Römming, Baird, Ratledge, & Wheeler, 1994).

Inhibitors of Nitric Oxide Synthase (NOS) Activity : Pentanoic acid derivatives have been explored as prodrugs for inhibitors of NOS activity, providing valuable insights into therapeutic approaches for targeting hypoxic solid tumors (Ulhaq, Naylor, Chinje, Threadgill, & Stratford, 1997).

特性

IUPAC Name |

tert-butyl (2R)-2-bromo-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6H2,1-5H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEMBXJPCMQKJW-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentanoic acid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester, (R)- | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(1S,2S)-2-Aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3010984.png)

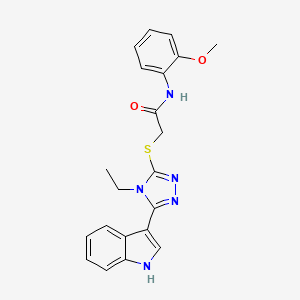

![7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3010989.png)

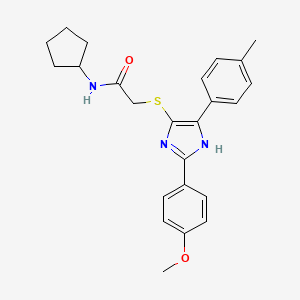

![4-[4-(tert-butyl)benzoyl]-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B3010991.png)

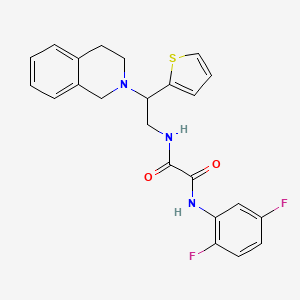

![1,9-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3010993.png)